tert-Butyl lithioacetate

Descripción

tert-Butyl lithioacetate is presumed to be the lithium salt of tert-butyl acetate, a highly reactive organometallic compound. Such species are typically used as nucleophiles in alkylation or conjugate addition reactions in organic synthesis. However, the evidence primarily covers tert-butyl esters (e.g., tert-butyl acetate, tert-butyl L-pyroglutamate) and their derivatives, which share functional groups but differ in reactivity and applications.

Propiedades

Fórmula molecular |

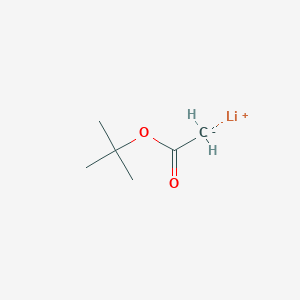

C6H11LiO2 |

|---|---|

Peso molecular |

122.1 g/mol |

Nombre IUPAC |

lithium;tert-butyl acetate |

InChI |

InChI=1S/C6H11O2.Li/c1-5(7)8-6(2,3)4;/h1H2,2-4H3;/q-1;+1 |

Clave InChI |

BICHUHFOYHUQIC-UHFFFAOYSA-N |

SMILES canónico |

[Li+].CC(C)(C)OC(=O)[CH2-] |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Alkylation and Chain Extension Reactions

tert-Butyl lithioacetate facilitates chain elongation in organic substrates via nucleophilic substitution. Key applications include:

-

Reaction with Alkyl/Aryl Halides : Reacts with primary alkyl iodides or bromides to form extended carboxylic acid derivatives. For example:

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Allyl bromide | 3-Phenylpentanoic acid | THF/HMPT, −35°C | 89 |

| 1-Iodooctane | Decanoic acid | THF/HMPT, −35°C | 73 |

| Benzyl chloride | Phenylacetic acid | THF/HMPT, −35°C | 45 |

Addition to Ketones

The reagent participates in conjugate additions to α,β-unsaturated ketones, forming γ-hydroxy esters. For instance:

-

Reaction with Triethylgermyl Ketones :

Mechanism :

-

Deprotonation of the ketone α-hydrogen by the lithioacetate.

-

Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.

Formation of Oxirane Carboxylates

This compound enables the synthesis of epoxides via reaction with α-halo esters:

-

Example : Reaction with tert-butyl bromoacetate produces cis- and trans-isomers of tert-butyl 3-alkyl-3-(trialkylgermyl)oxirane-2-carboxylates (e.g., 15b ) alongside tert-butyl 2-bromo-2-(trialkylgermyl)acetate (16 ) .

Stereochemical Outcomes :

-

cis-15b rearranges to (E)- and (Z)-2-hydroxy-3-methylpent-3-enoic acid esters under BF~3~ catalysis.

-

trans-15b selectively forms (E)-isomers under prolonged reaction times .

Thermolytic Decomposition

Acid-catalyzed thermolysis at 100°C cleaves tert-butyl esters generated in situ, yielding carboxylic acids:

-

Decanoic acid synthesis : Thermolysis of tert-butyl decanoate (from 1-iodooctane) proceeds in 73% yield .

-

Byproduct Formation : Minor methyl ketones (e.g., acetophenone) are observed in some cases due to competing elimination pathways .

Limitations and Selectivity Challenges

Comparación Con Compuestos Similares

Chemical Structure and Reactivity

Key Observations :

- tert-Butyl acetate exhibits lower stability toward hydrolysis and oxidizing agents compared to silyl-protected esters (e.g., tert-butyldimethylsilyldiazoacetate) .

- Derivatives with aromatic or heterocyclic moieties (e.g., pyrrolidine carboxylate) show enhanced application in pharmaceuticals due to their structural complexity and purity .

Contrast :

Contradictions :

Spectroscopic Differentiation

Métodos De Preparación

Direct Lithiation of tert-Butyl Acetate

The most widely documented method involves the reaction of tert-butyl chloride with lithium metal in an inert hydrocarbon solvent. Adapted from patented protocols, this approach proceeds via a two-step mechanism:

-

Lithium Dispersion Preparation : Finely divided lithium (containing 1–2% sodium to enhance reactivity) is dispersed in pentane or isopentane under argon or nitrogen. The sodium content reduces passivation, ensuring sustained reactivity.

-

Gradual Alkylation : tert-Butyl chloride, often pre-mixed with lithium tert-butoxide (0.5–1% by weight), is added dropwise to the lithium slurry over 2–3 hours. The exothermic reaction maintains reflux conditions (30–40°C), maximizing the reaction rate while minimizing lithium aggregation.

Critical Parameters :

-

Solvent Choice : Pentane (boiling point 36°C) permits reflux without external heating, while higher-boiling solvents like hexane risk lithium passivation.

-

Additives : Lithium tert-butoxide, either pre-added or generated in situ via controlled oxygen exposure, stabilizes the lithium dispersion and improves yields by 30–40%.

-

Concentration : Final solutions contain 15–25% tert-butyl lithioacetate by weight, balancing reactivity and stability.

Yield Data :

Silylation-Mediated Synthesis

An alternative route, detailed in azasilinone synthesis, leverages silylation to construct the this compound framework:

-

Anion Trapping : A lithium enolate (e.g., from tert-butyl acetate) reacts with dichlorodimethylsilane at −78°C, forming a silylated intermediate.

-

Lithiation : The intermediate undergoes lithiation with sec-butyllithium (s-BuLi), yielding this compound alongside silane byproducts.

Advantages :

-

Enables modular functionalization of the acetate group.

Limitations :

-

Multi-step process requiring cryogenic conditions.

Optimization Strategies

Atmospheric and Temperature Control

Maintaining an oxygen-free environment is paramount. Even trace moisture or oxygen degrades lithium reactivity, necessitating Schlenk-line techniques or glovebox use. Reflux conditions (30–40°C) optimize reaction kinetics without inducing lithium melting (mp: 180°C).

Solvent and Additive Effects

-

Pentane vs. Hexane : Pentane’s low boiling point simplifies reflux but requires rigorous drying to prevent lithium hydroxide formation.

-

Alkoxide Additives : Lithium tert-butoxide (LiOtBu) acts as a phase-transfer catalyst, solubilizing lithium and accelerating alkyl chloride insertion.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H/¹³C NMR : Confirms absence of tert-butyl alcohol (δ 1.2 ppm for tert-butyl group) and residual solvent.

-

IR Spectroscopy : Identifies Li–C stretches (450–500 cm⁻¹) and acetate C=O (1740 cm⁻¹).

Titration Methods

Total base titration using diphenylacetic acid quantifies active lithium content, with yields calculated relative to tert-butyl chloride consumed.

Challenges and Mitigation

Moisture Sensitivity

Exposure to humidity triggers violent hydrolysis, releasing lithium hydroxide and tert-butanol. Strict anhydrous conditions and argon purging are mandatory.

By-product Formation

-

Lithium Chloride : Generated stoichiometrically; removed via filtration or centrifugation.

-

Oligomerization : Aggressive stirring and controlled chloride addition minimize lithium aggregation.

Applications in Synthesis

This compound’s strong basicity (pKa ~50) enables deprotonation of weakly acidic C–H bonds (e.g., ethers, amines). Notable applications include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl lithioacetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves lithiation of tert-butyl acetate using strong bases like LDA (Lithium Diisopropylamide) or n-BuLi in anhydrous THF at low temperatures (-78°C). Yield optimization requires strict control of moisture, oxygen, and temperature, as lithium reagents are highly reactive. Characterization via H/C NMR and mass spectrometry is critical to confirm purity and structure .

- Key Parameters : Base stoichiometry, solvent choice (e.g., THF vs. ethers), and quenching methods (e.g., controlled addition to electrophiles).

Q. How can researchers safely handle and store tert-butyl lithioacetate given its reactivity?

- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in flame-resistant containers. Use explosion-proof equipment and grounded metal containers during transfers to prevent static discharge. Safety protocols align with GHS guidelines for flammable organolithium compounds, emphasizing PPE (gloves, face shields) and fume hood use .

Q. What spectroscopic techniques are most effective for characterizing tert-butyl lithioacetate and its derivatives?

- Methodological Answer : H NMR (δ ~1.2 ppm for tert-butyl protons) and C NMR (δ ~80 ppm for the lithioacetate carbonyl) are primary tools. IR spectroscopy can confirm C=O stretching (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular ions, while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of tert-butyl lithioacetate in nucleophilic acyl substitution reactions?

- Methodological Answer : The lithioacetate’s nucleophilicity is influenced by solvent polarity and counterion (Li) coordination. DFT calculations can model transition states to predict regioselectivity. Experimental validation involves trapping intermediates (e.g., silyl enol ethers) and comparing kinetics in polar aprotic vs. nonpolar solvents .

- Data Contradictions : Discrepancies between computational predictions and experimental outcomes may arise from solvent-specific ion-pairing effects, requiring multivariate analysis .

Q. How do researchers reconcile conflicting data on the stability of tert-butyl lithioacetate in protic vs. aprotic media?

- Methodological Answer : Stability studies using in situ Li NMR or titration with DO quantify decomposition rates. Contradictions often stem from trace moisture in "anhydrous" solvents or variable temperature control. Reproducibility requires Karl Fischer titration for solvent dryness validation and strict adherence to low-temperature protocols .

Q. What strategies optimize the use of tert-butyl lithioacetate in multi-step syntheses of complex molecules (e.g., pharmaceuticals)?

- Methodological Answer : Sequential lithiation-electrophilic trapping (e.g., with aldehydes or ketones) builds carbon skeletons. Optimization involves:

- Protecting group strategies (e.g., silyl ethers for hydroxyls).

- Flow chemistry to enhance scalability and reduce exothermic risks.

- Real-time monitoring via Raman spectroscopy to track reaction progress .

Q. How can researchers address challenges in isolating tert-butyl lithioacetate derivatives without decomposition?

- Methodological Answer : Quench reactions at -78°C with saturated NHCl, followed by rapid extraction in dichloromethane. Lyophilization or rotary evaporation under reduced pressure minimizes thermal degradation. For air-sensitive products, use gloveboxes for purification and storage .

Data Presentation & Ethical Considerations

Q. What are the best practices for presenting kinetic or spectroscopic data on tert-butyl lithioacetate in publications?

- Methodological Answer :

- Tables : Use Word tables with Roman numerals, footnotes for experimental conditions (e.g., temperature, solvent), and error margins (±SD) .

- Figures : Include high-resolution NMR/IR spectra with baseline correction annotations. For kinetic plots, use Arrhenius equations with values .

- Ethical Compliance : Disclose funding sources (e.g., Carlsberg Foundation ) and confirm institutional approval for hazardous material protocols .

Q. How should researchers design studies to investigate the environmental impact of tert-butyl lithioacetate degradation byproducts?

- Methodological Answer : Conduct LC-MS/MS analysis of hydrolysis byproducts (e.g., tert-butanol, acetic acid) in simulated wastewater. Compare degradation pathways under UV/VUV irradiation vs. Fenton-like systems (Fe/HO) to assess oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.